2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid
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Overview
Description
2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.
Methoxylation: Introduction of the methoxy group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 2-(5-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid.
Reduction: Formation of 2-(5-Amino-2-fluorophenyl)-5-methoxybenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid exerts its effects depends on its interaction with molecular targets. The cyano group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2-fluorophenylboronic acid
- 6-(5-Cyano-2-fluorophenyl)picolinic acid
Uniqueness
2-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of both a cyano group and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-10-3-4-11(13(7-10)15(18)19)12-6-9(8-17)2-5-14(12)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLOQEFJVPCYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689811 |
Source
|
Record name | 5'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-90-6 |
Source
|
Record name | 5'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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